Ethynyl Estradiol-d4

Descripción

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-LJEVPYBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661946 | |

| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-06-3 | |

| Record name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethynyl Estradiol-d4 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl Estradiol-d4 is a deuterated analog of Ethynyl Estradiol, a synthetic estrogen widely used in oral contraceptives.[1] The incorporation of four deuterium atoms at specific positions enhances its utility as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of this compound, with a focus on its role in enhancing the accuracy and precision of ethinyl estradiol quantification in biological matrices.

Chemical Properties

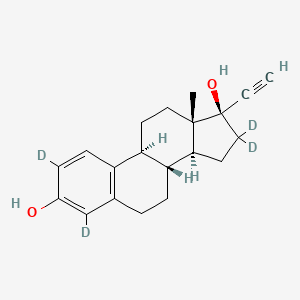

This compound is specifically labeled with deuterium at the 2, 4, 16, and 16 positions of the estradiol steroid nucleus.[5][6] This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, allowing for its differentiation in mass spectrometric analysis. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | [1] |

| Synonyms | 17α-Ethynylestradiol-d4, Ethinylestradiol-d4 | [6] |

| Molecular Formula | C₂₀H₂₀D₄O₂ | [6] |

| Molecular Weight | 300.43 g/mol | [6] |

| CAS Number | 350820-06-3 | [6] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [6] |

| Storage | Store at room temperature, protected from light and moisture. | [6] |

Chemical Structure

The chemical structure of this compound, with the deuterium atoms highlighted, is depicted below.

References

- 1. (17alpha)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | C20H24O2 | CID 45039155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]

In-Depth Technical Guide: Synthesis and Characterization of Ethynyl Estradiol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Ethynyl Estradiol-d4, a crucial internal standard for the quantitative analysis of Ethynyl Estradiol in various biological matrices. This document outlines a plausible synthetic route, detailed analytical methodologies for characterization, and relevant data presented in a clear, structured format.

Introduction

Ethynyl Estradiol, a synthetic estrogen, is a common component of oral contraceptives. Accurate quantification of its concentration in plasma is vital for pharmacokinetic and bioequivalence studies. This compound, a deuterated isotopologue, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference. This guide details a synthetic approach and the subsequent characterization of this compound.

Synthesis of this compound

The synthesis of this compound (competing with deuterium at the 2, 4, 16, and 16 positions) can be envisioned as a two-stage process: first, the deuteration of the precursor, estrone, followed by the ethynylation of the deuterated estrone.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound from Estrone.

Experimental Protocols

Step 1: Deuteration of Estrone

This process involves two sequential deuteration reactions to label the aromatic and the C16 positions.

-

Protocol for Aromatic Deuteration (C2 and C4):

-

To a solution of estrone in a suitable inert solvent, add deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O).

-

The reaction mixture is stirred at an elevated temperature to facilitate the electrophilic aromatic substitution of protons with deuterons at the ortho and para positions to the hydroxyl group.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a deuterated base, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the partially deuterated estrone.

-

-

Protocol for C16 Deuteration:

-

The partially deuterated estrone is dissolved in a deuterated solvent such as methanol-d4.

-

A solution of sodium deuteroxide (NaOD) in D₂O is added to the mixture.

-

The reaction is stirred at room temperature, allowing for the base-catalyzed enolization and subsequent deuterium exchange at the C16 position, which is alpha to the carbonyl group.

-

The reaction is monitored by LC-MS for the incorporation of two additional deuterium atoms.

-

After the reaction is complete, the mixture is neutralized with a deuterated acid, and the product, Estrone-d4, is isolated by extraction and purified by column chromatography.

-

Step 2: Ethynylation of Deuterated Estrone

This step introduces the ethynyl group at the C17 position.

-

Protocol for Ethynylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), potassium hydroxide powder is reacted with acetylene gas to generate potassium acetylide.

-

In a separate flask, the purified Estrone-d4 is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution of Estrone-d4 is added dropwise to the suspension of potassium acetylide in THF at a low temperature (e.g., -5 to 5 °C).

-

The reaction mixture is stirred for a specified period to allow for the nucleophilic addition of the acetylide to the C17 ketone.

-

The reaction is quenched by the slow addition of water.

-

The product, this compound, is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield high-purity this compound.

-

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and isotopic purity of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Non-deuterated Ethynyl Estradiol | This compound |

| Molecular Formula | C₂₀H₂₄O₂ | C₂₀H₂₀D₄O₂ |

| Molecular Weight | 296.41 g/mol | 300.43 g/mol |

| Key Mass Fragments (EI-MS) | m/z 296 (M+), 213, 160, 133 | m/z 300 (M+), 217, 162, 135 (predicted) |

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. For LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions can be established.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity and the specific locations of the deuterium labels.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton | Non-deuterated Ethynyl Estradiol (ppm) | This compound (ppm) |

| H-2 | ~6.64 (d) | Absent |

| H-4 | ~6.58 (s) | Absent |

| H-16 | ~1.95 (m), ~2.35 (m) | Absent |

| Ethynyl-H | ~2.60 (s) | ~2.60 (s) |

| C18-CH₃ | ~0.92 (s) | ~0.92 (s) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Non-deuterated Ethynyl Estradiol (ppm) | This compound (ppm) |

| C-2 | ~115.3 | Signal attenuated or absent (due to C-D coupling) |

| C-4 | ~112.7 | Signal attenuated or absent (due to C-D coupling) |

| C-16 | ~32.8 | Signal attenuated or absent (due to C-D coupling) |

| C-17 | ~80.0 | ~80.0 |

| Ethynyl-C | ~87.5, ~74.1 | ~87.5, ~74.1 |

Experimental Protocol for NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. The absence of signals at the expected chemical shifts for H-2, H-4, and H-16 in the ¹H NMR spectrum, and the characteristic changes in the ¹³C NMR spectrum (e.g., splitting of signals for deuterated carbons, or their disappearance in proton-decoupled spectra) would confirm the successful deuteration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Table 4: HPLC Purity Analysis

| Parameter | Typical Value |

| Purity | >98% |

| Retention Time | Similar to non-deuterated Ethynyl Estradiol |

Experimental Protocol for HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer.

-

Detection: UV detection at a wavelength where Ethynyl Estradiol has significant absorbance (e.g., ~280 nm).

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Workflow and Logical Relationships

The overall process from synthesis to characterization can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the deuteration of steroids and the ethynylation of ketones. The analytical methods described are standard techniques for the structural elucidation and purity assessment of isotopically labeled compounds. The successful synthesis and thorough characterization of this compound are critical for its application as a reliable internal standard in bioanalytical assays, ultimately contributing to the accurate and precise quantification of Ethynyl Estradiol in clinical and research settings.

References

Ethinyl Estradiol-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and practical applications of Ethinyl Estradiol-d4 as an internal standard in quantitative bioanalysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

The Fundamental Role of an Internal Standard

In quantitative analysis, particularly within complex biological matrices like plasma, significant variability can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical process.[2] Its primary function is to compensate for variations that can occur at different stages of the analysis, thereby improving the accuracy and precision of the measurement of the target analyte.[1][3]

Mechanism of Action of Ethinyl Estradiol-d4 as an Internal Standard

Ethinyl Estradiol-d4 is a stable isotope-labeled (SIL) version of Ethinyl Estradiol, where four hydrogen atoms have been replaced with deuterium atoms.[4][5] This subtle modification in mass is the key to its efficacy as an internal standard in mass spectrometry, while its chemical structure remains virtually identical to the analyte.

The core mechanism of action of Ethinyl Estradiol-d4 revolves around the principle of co-elution and differential detection .

-

Similar Physicochemical Behavior: Due to the near-identical chemical structure, Ethinyl Estradiol-d4 exhibits the same behavior as the unlabeled Ethinyl Estradiol throughout the analytical workflow. This includes:

-

Extraction Efficiency: During sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), any loss of the analyte will be mirrored by a proportional loss of the internal standard.[2][6]

-

Chromatographic Co-elution: Both compounds have nearly identical retention times in reverse-phase liquid chromatography, meaning they elute from the analytical column at virtually the same time.[6][7] This is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the point of ionization.[7]

-

Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with very similar efficiency. Any suppression or enhancement of the ion signal due to co-eluting matrix components will affect both the analyte and the internal standard to a similar degree.[1][3]

-

-

Differential Mass Detection: While behaving almost identically chemically, the mass spectrometer can easily distinguish between Ethinyl Estradiol and Ethinyl Estradiol-d4 due to their mass difference.[5] The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).[5][8]

By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the variations introduced during the analytical process are normalized. This ratio is then used to construct the calibration curve and quantify the unknown concentration of Ethinyl Estradiol in the samples with high accuracy and precision.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various validated bioanalytical methods employing Ethinyl Estradiol-d4 as an internal standard for the quantification of Ethinyl Estradiol.

Table 1: Linearity and Sensitivity of Ethinyl Estradiol Quantification

| Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Correlation Coefficient (r²) | Reference |

| 5.000 – 308.560 | 5.000 | ≥ 0.9942 | [9][10] |

| 5 - 200 | 5 | 0.997 | [11] |

| 2.5 - 100 | 2.5 | Not Reported | [12] |

| 5 - 200 | 5 | 0.993 | [13] |

| 1.500 – 150.0 | 1.500 | ≥ 0.9996 | [5] |

| 1.0 - 200.0 | 1.0 | 0.9988 | [14] |

Table 2: Precision and Accuracy Data

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low, Medium, High | < 3.9% | < 4.4% | Not Reported | [12] |

| Low, Medium, High | < 19.74% | < 19.74% | Not Reported | [9][10] |

| Not Specified | Within 1.58% to 10.86% | Within 4.62% to 19.74% | Not Reported | [15] |

| Standard Curve & QC | Not Reported | Not Reported | 99% (Standards), 96% (QC) | [16] |

Table 3: Extraction Recovery

| QC Level | Mean Extraction Recovery (%) | Reference |

| Across QC levels | 68.48% | [9][10] |

| Not Specified | 86.91% - 103.15% | [15] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of Ethinyl Estradiol-d4 as an internal standard.

4.1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

This protocol is adapted from a method for the determination of Ethinyl Estradiol in human plasma.[11][13]

-

Sample Pretreatment:

-

Solid-Phase Extraction (SPE):

-

Condition a SOLA SCX (30 mg/2 mL) 96-well SPE plate with 1000 µL of methanol, followed by 1000 µL of water.[13]

-

Load the entire 2000 µL of the pre-treated sample onto the SPE well.[13]

-

Wash the wells twice with 1000 µL of water/methanol (95/5, v/v).[13]

-

Wash the wells with 1000 µL of water/methanol (80/20, v/v).[13]

-

Elute the analyte and internal standard with 2 x 500 µL of methanol.[13]

-

-

Dry Down and Reconstitution:

-

Derivatization:

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are a composite from several published methods.[5][9][10][15]

-

LC System: UHPLC system

-

Analytical Column: C18 column (e.g., SB C18 HT, 50mm x 3.0mm, 1.8 µm)[9][10][15]

-

Mobile Phase: Acetonitrile and 2 mM Ammonium Formate Buffer (80:20 v/v)[9][10]

-

Column Temperature: 40°C[5]

-

Injection Volume: Varies by method

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)[5][8]

-

MRM Transitions:

Visualizations

Diagram 1: General Workflow for Bioanalysis using an Internal Standard

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinyl estradiol, a potent synthetic estrogen, has been a cornerstone of hormonal therapies for decades. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethinyl estradiol, with a focus on ethinyl estradiol-d4, offering a comparative analysis with its non-deuterated counterpart. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of this important compound.

Rationale for Deuteration

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to:

-

Reduced metabolic clearance: A slower rate of metabolism can increase the drug's half-life and overall exposure.

-

Altered metabolite profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic or inactive metabolites.

-

Improved pharmacokinetic profile: The overall result can be a more predictable and sustained drug concentration in the body, potentially leading to improved efficacy and safety.

Physical and Chemical Properties: A Comparative Analysis

This section provides a detailed comparison of the key physical and chemical properties of ethinyl estradiol and its deuterated analog, ethinyl estradiol-d4.

| Property | Ethinyl Estradiol | Deuterated Ethinyl Estradiol (Ethinyl Estradiol-d4) |

| Chemical Formula | C₂₀H₂₄O₂[1] | C₂₀H₂₀D₄O₂[2] |

| Molecular Weight | 296.41 g/mol [3] | 300.43 g/mol [4][5] |

| Appearance | White to creamy-white crystalline powder[1] | White to off-white solid[2] |

| Melting Point | 182-184 °C[3] | Data not available |

| Solubility | Soluble in ethanol (1 part in 6), ether (1 part in 4), acetone (1 part in 5), dioxane (1 part in 4), and chloroform (1 part in 20). Soluble in vegetable oils and in solutions of fixed alkali hydroxides. Insoluble in water.[1] | Soluble in DMSO (250 mg/mL). Insoluble in water (<0.1 mg/mL).[2] |

| pKa | Data not available | Data not available |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. The substitution of hydrogen with deuterium in ethinyl estradiol-d4 leads to characteristic changes in both ¹H and ¹³C NMR spectra. In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to spin-spin coupling with deuterium (spin I=1), and their chemical shifts may be slightly altered.

¹H NMR Data for Ethinyl Estradiol:

-

A publicly available ¹H NMR spectrum for ethinyl estradiol can be found on DrugBank (Accession Number: DB00977).[6]

¹³C NMR Data for Ethinyl Estradiol:

-

Detailed ¹³C NMR assignments for ethinyl estradiol have been reported, providing a reference for comparison with its deuterated analog.[7]

Note: Publicly available ¹H and ¹³C NMR spectra for ethinyl estradiol-d4 were not found during the literature search. Researchers synthesizing or using this compound would typically acquire this data for characterization.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for distinguishing between deuterated and non-deuterated compounds due to the mass difference. The molecular ion of ethinyl estradiol-d4 will appear at an m/z value that is 4 units higher than that of ethinyl estradiol. This mass shift is fundamental to its use as an internal standard in quantitative bioanalysis.

Experimental Protocols

Synthesis of Deuterated Ethinyl Estradiol (Conceptual)

While a specific, detailed protocol for the synthesis of ethinyl estradiol-d4 is not publicly available, a general approach can be conceptualized based on known synthetic routes for ethinyl estradiol and general deuteration techniques. A plausible method would involve the ethynylation of a deuterated estrone precursor.

For example, estrone could be deuterated at specific positions through acid- or base-catalyzed exchange reactions in a deuterated solvent (e.g., D₂O, CH₃OD) or by using deuterated reagents. The resulting deuterated estrone would then be reacted with a source of the ethynyl group, such as potassium acetylide, to introduce the ethynyl moiety at the C17 position.[8]

A general synthesis of tritiated (a radioactive isotope of hydrogen) ethinyl estradiol has been described, which involves the ethynylation of a labeled estrone precursor, providing a conceptual basis for the synthesis of a deuterated analog.[9]

Quantification of Ethinyl Estradiol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following protocol is a composite of methodologies described in the scientific literature for the sensitive quantification of ethinyl estradiol in biological matrices.[10][11][12][13][14][15]

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

-

Objective: To extract ethinyl estradiol from plasma and derivatize it to enhance its ionization efficiency for mass spectrometric detection.

-

Internal Standard: Add a known amount of ethinyl estradiol-d4 solution in methanol to the plasma sample.[10][14]

-

Extraction:

-

Condition a solid-phase extraction (SPE) cartridge (e.g., SOLA SCX) with methanol and water.[10][14]

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with aqueous methanol solutions of increasing organic content to remove interferences.

-

Elute the analyte and internal standard with methanol.[14]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization with Dansyl Chloride:

-

Reconstitute the dried residue in a sodium bicarbonate buffer (pH ~10.5).

-

Add a solution of dansyl chloride in acetone.[16]

-

Incubate the mixture at an elevated temperature (e.g., 60°C) to facilitate the reaction.[16] Dansyl chloride reacts with the phenolic hydroxyl group of ethinyl estradiol, introducing a readily ionizable tertiary amine.[16]

-

The derivatized product is then ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used (e.g., Syncronis C18, Luna C18).[10]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.[11]

-

Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Heated electrospray ionization (HESI) in positive ion mode is commonly used for the dansylated derivatives.[13]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.

-

SRM Transitions:

-

Signaling Pathways of Ethinyl Estradiol

Ethinyl estradiol, like endogenous estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors function as ligand-activated transcription factors. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of ethinyl estradiol into the cell, where it binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to changes in protein synthesis and cellular function.

References

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethinyl Estradiol | 57-63-6 [chemicalbook.com]

- 4. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]

- 5. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 9. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. lcms.cz [lcms.cz]

- 16. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. | Semantic Scholar [semanticscholar.org]

Ethynyl Estradiol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethynyl Estradiol-d4, a deuterated isotopologue of the synthetic estrogen, Ethynyl Estradiol. This document furnishes key physicochemical data, explores its primary applications in analytical and research contexts, and outlines relevant biological pathways and experimental methodologies.

Core Compound Data

This compound is principally utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of Ethynyl Estradiol in biological matrices. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for matrix effects and variations in sample processing.

| Property | Value | Citations |

| CAS Number | 350820-06-3 | [1] |

| Molecular Formula | C₂₀H₂₀D₄O₂ | |

| Molecular Weight | 300.43 g/mol | |

| Synonyms | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol, 17α-Ethynylestradiol-d4 | [1] |

| Appearance | White to off-white solid |

Mechanism of Action and Signaling Pathways

Ethynyl Estradiol, and by extension its deuterated form, exerts its biological effects by mimicking the action of the endogenous estrogen, 17β-estradiol. It is an agonist of the estrogen receptors, ERα and ERβ.[2] The binding of Ethynyl Estradiol to these receptors initiates a cascade of cellular events through two primary signaling pathways: a genomic and a non-genomic pathway.[3]

-

Genomic Pathway: This classical pathway involves the translocation of the estrogen-receptor complex into the nucleus. Here, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) on the promoters of target genes, thereby modulating their transcription. This process typically occurs over hours to days.[4]

-

Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen receptors located at the cell membrane. Activation of these receptors leads to the swift activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, influencing cellular function within seconds to minutes.[5][6]

The primary contraceptive action of Ethynyl Estradiol involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn blunts the preovulatory surge of luteinizing hormone (LH), thereby inhibiting ovulation.[7] It also alters the cervical mucus and the endometrium, making them less conducive to sperm penetration and embryo implantation, respectively.[8][9]

Experimental Protocols

Analytical Method for Quantification of Ethynyl Estradiol in Human Plasma

This compound is a critical component in the bioanalytical validation for the quantification of Ethynyl Estradiol. A common method involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation (Solid Phase Extraction - SPE)

-

To 500 µL of human plasma, add 25 µL of a standard spiking solution of Ethynyl Estradiol and 50 µL of an internal standard solution of this compound.

-

Condition a SOLA SCX SPE cartridge with 1000 µL of methanol followed by 1000 µL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge twice with 1000 µL of a water/methanol solution (95:5 v/v).

-

Wash the cartridge again with 1000 µL of a water/methanol solution (80:20 v/v).

-

Elute the analyte and internal standard with 1000 µL of methanol.

-

Dry the eluate under a stream of nitrogen at 50 °C.

-

The dried extract may then be derivatized to enhance ionization efficiency.

b. LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 5mM Ammonium Formate) and an organic solvent (e.g., acetonitrile/methanol mixture) is employed.

-

Flow Rate: A flow rate of approximately 300 µL/min is common.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is used.

-

Ionization Mode: Positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Ethynyl Estradiol and this compound.

References

- 1. (17alpha)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | C20H24O2 | CID 45039155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 9. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Isotopic Purity of Ethynyl Estradiol-d4: A Technical Guide for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethynyl Estradiol-d4 (EE-d4), a critical internal standard for quantitative mass spectrometry assays. Understanding the isotopic composition of deuterated standards is paramount for ensuring the accuracy, precision, and reliability of bioanalytical methods in drug development and clinical research.

The Role of Isotopic Purity in Quantitative Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, stable isotope-labeled internal standards (SIL-IS) like EE-d4 are the gold standard. The ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows for the correction of variability during sample preparation and analysis.

However, the presence of unlabeled analyte (d0) or partially labeled isotopologues (d1, d2, d3) in the SIL-IS can interfere with the measurement of the analyte, especially at the lower limit of quantification (LLOQ). Therefore, a thorough characterization of the isotopic purity of the EE-d4 standard is essential.

Isotopic Purity of Commercially Available this compound

Several vendors supply this compound for research and clinical applications. The stated purity specifications typically include chemical purity and isotopic enrichment.

| Vendor | Product Name | Chemical Purity | Isotopic Purity (Atom % D) |

| CDN Isotopes | 17α-Ethynylestradiol-2,4,16,16-d4 | Not specified | 98 atom % D[1] |

| Cambridge Isotope Laboratories | 17-α-Ethynylestradiol (2,4,16,16-D₄, 97-98%) | 98%[2][3] | 97-98% |

| MedChemExpress | This compound | 97.04% / 97.31% / 99.00%[4][5] | Not specified as atom % D |

| LGC Standards | Ethynyl Estradiol-2,4,16,16-d4 | >95% (HPLC)[6] | >95%[6] |

| Expert Synthesis Solutions | Ethynyl Estradiol-2,4,16,16-D4 (major) | 99.0% by HPLC | >98% atom D[7] |

While atom % D provides a general measure of deuterium incorporation, a detailed isotopic distribution analysis by mass spectrometry provides a more complete picture of the standard's quality. Although a specific certificate of analysis with the full isotopic distribution for this compound was not publicly available, a certificate for a structurally similar deuterated steroid, Dihydrofolliculin-d4 (Estradiol-d4), from LGC Standards provides a representative example of the expected isotopic distribution for a high-purity standard.[8]

Example Isotopic Distribution for a Deuterated Steroid (Dihydrofolliculin-d4) [8]

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.18 |

| d1 | 0.39 |

| d2 | 0.63 |

| d3 | 3.86 |

| d4 | 94.94 |

This detailed distribution is crucial for correcting for the contribution of the internal standard to the analyte signal, a process known as isotopic correction.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity is typically performed by the manufacturer using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. End-users can verify the isotopic purity and monitor the stability of the standard using their own LC-MS/MS systems.

Sample Preparation

A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock solution is then further diluted to an appropriate concentration for direct infusion or LC-MS analysis.

Mass Spectrometry Analysis

High-resolution mass spectrometry is the preferred method for determining the isotopic distribution of a deuterated compound.[9]

Workflow for Isotopic Purity Assessment by HRMS

Caption: Workflow for determining the isotopic purity of this compound.

Key Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. Derivatization with agents like dansyl chloride can enhance ionization efficiency in positive mode.

-

Scan Type: Full scan analysis to capture all isotopologues.

-

Resolution: High resolution (>10,000) is necessary to resolve the isotopic peaks from potential interferences.

-

Mass Accuracy: High mass accuracy ensures correct identification of the different isotopologues.

Methodologies for Ethynyl Estradiol Quantification using EE-d4

Numerous validated bioanalytical methods have been published for the quantification of Ethynyl Estradiol in biological matrices, predominantly human plasma, using EE-d4 as the internal standard. These methods typically involve protein precipitation or liquid-liquid extraction, followed by derivatization and analysis by LC-MS/MS.

General Experimental Workflow for EE Quantification

Caption: A typical workflow for the quantification of Ethynyl Estradiol in plasma.

Summary of Exemplary LC-MS/MS Methodologies

| Parameter | Method 1 | Method 2 |

| Extraction | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether | Solid Phase Extraction (SPE) followed by LLE with TBME |

| Derivatization | Dansyl chloride | Dansyl chloride |

| Chromatography | Luna C18 column with isocratic elution (water:acetonitrile with 1% formic acid) | SB C18 HT column with isocratic elution (Acetonitrile: 2 mM Ammonium Formate Buffer) |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | API 5500 LC/MS/MS with turbo ion spray |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |

| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| LLOQ | 2.5 pg/mL | 5.0 pg/mL |

| Reference | [4] | [10] |

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of quantitative bioanalytical data. A high degree of isotopic enrichment, with minimal contribution from d0 and other lower mass isotopologues, is essential. Researchers and scientists should source EE-d4 from reputable suppliers who provide comprehensive certificates of analysis detailing both chemical and isotopic purity. Furthermore, understanding the experimental protocols for both the assessment of isotopic purity and the quantification of ethynyl estradiol is crucial for the successful implementation of robust and accurate LC-MS/MS assays in drug development and related fields.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethynyl Estradiol-2,4,16,16-d4 | LGC Standards [lgcstandards.com]

- 7. esschemco.com [esschemco.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to Ethynyl Estradiol-d4 Certified Reference Material for Researchers and Drug Development Professionals

This in-depth guide provides comprehensive information on the commercially available Ethynyl Estradiol-d4 certified reference material (CRM). It is intended for researchers, scientists, and drug development professionals who require a high-purity, certified internal standard for the quantitative analysis of Ethynyl Estradiol. This document outlines the key specifications from various suppliers, details on certification, and validated experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Commercial Suppliers and Product Specifications

This compound is a deuterated analog of Ethynyl Estradiol, a synthetic estrogen widely used in oral contraceptives. Its application as an internal standard in mass spectrometry-based assays is crucial for correcting analytical variability and ensuring accurate quantification. Several reputable suppliers offer this compound as a certified reference material. The following tables summarize the key quantitative data from prominent commercial vendors.

| Supplier | Product Code | CAS Number | Chemical Purity | Isotopic Purity/Enrichment | Format |

| LGC Standards | DRE-C13245105 | 350820-06-3 | >95% (HPLC)[1] | >95%[2] | Neat[1] |

| DRE-A13245105AL-100 | 350820-06-3 | N/A | N/A | 100 µg/mL in Acetonitrile[3] | |

| Cambridge Isotope Laboratories, Inc. | DLM-4691 | 350820-06-3 | 98%[4] | 97-98%[4] | Neat[4] |

| MedChemExpress | HY-B0216S | 350820-06-3 | >98%[5] | N/A | Neat |

| HPC Standards | 687159 | 350820-06-3 | N/A | N/A | Neat |

Certification and Quality Standards

For use in regulated environments and for ensuring the highest data quality, it is critical to use a certified reference material. Several suppliers provide this compound produced under stringent quality management systems.

-

LGC Standards states that their products are produced under an ISO/IEC 17025 scope of accreditation, with a leading product range manufactured according to their ISO 17034 accreditation.[3] This ensures the competence of the testing and calibration laboratories and the production of reference materials to the highest standards.

-

HPC Standards also indicates that their D4-17-alpha-Ethinylestradiol is an ISO 17034 certified reference material.

-

Sigma-Aldrich offers Ethinyl Estradiol (the non-deuterated form) as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[6] While this is for the parent compound, it highlights the availability of CRMs for this class of analytes.

When selecting a supplier, researchers should always request a Certificate of Analysis (CoA) to verify the certified values, uncertainty, and traceability to a national or international standard.

Experimental Protocols for Quantification of Ethynyl Estradiol using this compound

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Ethynyl Estradiol in various biological and environmental matrices. Below are detailed experimental protocols adapted from peer-reviewed scientific literature.

Protocol 1: Quantification of Ethynyl Estradiol in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Ethynyl Estradiol in human plasma, suitable for pharmacokinetic and bioequivalence studies.[3][7]

1. Sample Preparation (Solid Phase Extraction - SPE followed by Liquid-Liquid Extraction - LLE) [7]

-

To a 1.0 mL aliquot of human plasma, add a known concentration of this compound internal standard solution.

-

Perform a solid-phase extraction using a suitable SPE cartridge (e.g., C18).

-

Follow with a liquid-liquid extraction using methyl t-butyl ether (MTBE).

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions [3][7]

-

LC System: API 5500 LC-MS/MS system with a Shimadzu LC-20ADVP pump and SIL-HTC autosampler.[3]

-

Mobile Phase: Acetonitrile : 2 mM Ammonium Formate Buffer (80:20 v/v).[7]

-

Flow Rate: 0.300 mL/min.[7]

-

Injection Volume: Not specified, typically 5-20 µL.

-

Column Temperature: Not specified, typically ambient or 40°C.

-

Run Time: 4.0 min.[3]

3. Mass Spectrometric Conditions [3][7]

-

Mass Spectrometer: API 5500 Triple Quadrupole.[7]

-

Ionization Mode: Turbo Ion Spray, Positive Ion Mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[7]

-

MRM Transitions: To be optimized for Ethynyl Estradiol and this compound. For derivatized EE-d4, a transition of m/z 530.30/171.10 has been reported.[1]

4. Derivatization (Optional, for Enhanced Sensitivity) [2]

For ultra-sensitive analysis, derivatization with dansyl chloride can be performed after the initial extraction.

-

After extraction with MTBE, derivatize the sample with dansyl chloride.

-

Perform a back-extraction into hexane.

-

Evaporate the hexane phase to dryness and reconstitute for injection.

Protocol 2: Quantification of Ethynyl Estradiol in Water Samples

This protocol is adapted from methods for the analysis of endocrine-disrupting compounds in environmental water samples.[5][8]

1. Sample Preparation (Solid Phase Extraction - SPE) [8]

-

Acidify a 1 L water sample.

-

Fortify the sample with a known amount of this compound internal standard.

-

Pass the sample through a C18-based SPE cartridge.

-

Elute the analytes with a polar solvent such as acetonitrile or methanol.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

LC System: Agilent 1290 Infinity LC.

-

Column: Agilent InfinityLab Poroshell HPH-C18 (e.g., 4 µm or 2.7 µm).

-

Mobile Phase: A gradient of 0.02% ammonium hydroxide in water and 0.02% ammonium hydroxide in methanol (high pH).

-

Flow Rate: To be optimized based on column dimensions.

-

Injection Volume: Not specified.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized Ethynyl Estradiol.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For 13C2-Ethynylestradiol (as an example of an isotopically labeled standard), transitions of m/z 277.2 -> 186.1 and 277.2 -> 170.1 have been used.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Ethynyl Estradiol Quantification in Human Plasma.

Caption: Workflow for Ethynyl Estradiol Quantification in Water Samples.

Caption: Hierarchy of Certified Reference Material (CRM) Production.

This technical guide provides a foundational understanding of this compound certified reference material, its commercial availability, and its application in validated analytical methods. For specific applications, it is always recommended to perform in-house method development and validation according to the relevant regulatory guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]

- 7. ijpsr.com [ijpsr.com]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

Ethynyl Estradiol-d4: A Technical Guide to Stability and Storage

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethynyl Estradiol-d4. The information is intended for researchers, scientists, and drug development professionals who utilize this deuterated analog of Ethynyl Estradiol in their work. The stability of isotopically labeled standards is critical for accurate quantification in pharmacokinetic and metabolic studies. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Chemical Information

| IUPAC Name | (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

| CAS Number | 350820-06-3 |

| Molecular Formula | C₂₀H₂₀D₄O₂ |

| Molecular Weight | 300.43 g/mol |

| Primary Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |

Stability Profile

The following table summarizes the known stability data for Ethinyl Estradiol, which can be used to infer the stability of this compound.

Table 1: Summary of Ethinyl Estradiol Stability Data

| Stress Condition | Details | Observations and Results |

| Thermal Degradation | Thermogravimetric analysis (TGA) | Anhydrous Ethinyl Estradiol is thermally stable up to 177°C. The main decomposition occurs in the temperature range of 187–324°C.[2] |

| Photodegradation | UV radiation photolysis | Ethinyl Estradiol is susceptible to photodegradation with half-lives on the order of 10 days under ideal conditions.[3] The degradation is more effective with polychromatic medium-pressure UV lamps compared to monochromatic low-pressure UV lamps.[4][5] |

| Visible-light irradiation | Time-dependent photodegradation is observed under visible light.[6][7] | |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | The UV/H₂O₂ advanced oxidation process is more effective for degradation than direct UV photolysis.[4][5] |

| FeIII-TAML/H₂O₂ | Rapid oxidation occurs, with the half-life of Ethinyl Estradiol being 2.1 minutes at pH 10.21.[8] | |

| Nitrifying activated sludge | Capable of degrading Ethinyl Estradiol at a maximum rate of 1 µg g⁻¹ DW h⁻¹.[9] | |

| Hydrolytic Degradation | Acid and Alkali Hydrolysis | Forced degradation studies under acidic and alkaline conditions have been performed as part of the development of stability-indicating HPLC methods.[10][11] |

| Biodegradation | River water microorganisms | Ethinyl Estradiol is much more resistant to biodegradation compared to 17β-estradiol.[3] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions vary depending on whether the compound is in solid form or in solution.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Notes |

| Solid (Neat) | Room Temperature | Not specified | Store away from light and moisture. |

| -20°C | Up to 3 years | For long-term storage. | |

| 4°C | Up to 2 years | For intermediate-term storage. | |

| Solution (in Acetonitrile) | -18°C | Not specified | Recommended by some suppliers. |

| -20°C | Up to 1 month | For short-term storage.[1] | |

| -80°C | Up to 6 months | For long-term storage of stock solutions.[1] |

Experimental Protocols

The following is a representative experimental protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adapted from methods developed for the non-deuterated Ethinyl Estradiol.[10][12][13] This method can be used to separate this compound from its potential degradation products.

Chromatographic Conditions

-

Instrument: Waters HPLC system with a PDA detector or equivalent.

-

Column: Phenomenex Gemini C18 (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent.

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v), with the pH adjusted to 3.6 using dilute orthophosphoric acid.

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 237 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-20 µg/mL).

Forced Degradation Studies

To assess the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.

-

Acid Hydrolysis: Treat the drug solution with 1 N HCl at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.

-

Alkali Hydrolysis: Treat the drug solution with 1 N NaOH at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug to dry heat at 105°C for a specified period (e.g., 6 hours). Dissolve the stressed solid in the mobile phase before injection.

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for a specified period.

Analysis

Inject the prepared standard solutions and the stressed samples into the HPLC system. The peak purity of the this compound peak in the chromatograms of the stressed samples should be checked using a PDA detector to ensure that no degradation products are co-eluting with the main peak.

Visualizations

Estrogen Signaling Pathway

Ethinyl Estradiol, and by extension this compound, exerts its biological effects primarily through binding to estrogen receptors (ERs). The signaling cascade involves both genomic and non-genomic pathways.[14][15][16][17][18]

Caption: Estrogen signaling pathways initiated by Ethinyl Estradiol.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of this compound.

Caption: Workflow for stability testing of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The potential for estradiol and ethinylestradiol degradation in English rivers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of ethinyl estradiol by nitrifying activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpra.com [ijpra.com]

- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 14. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the Safe Handling and Application of Ethynyl Estradiol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and detailed experimental methodologies for the use of Ethynyl Estradiol-d4. The information is intended to support research and development activities by ensuring safe laboratory practices and providing robust technical data and procedural outlines.

Compound Identification and Properties

This compound is the deuterated form of Ethynyl Estradiol, a synthetic estrogen widely used in pharmaceutical formulations. The deuterium labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-d4 | [1][2] |

| Synonyms | 17α-Ethynylestradiol-d4, Ethynylestradiol-d4 | [1] |

| CAS Number | 350820-06-3 | [1][2] |

| Molecular Formula | C₂₀H₂₀D₄O₂ | [1][2] |

| Molecular Weight | 300.43 g/mol | [1][2] |

| Appearance | White to creamy-white crystalline solid | [3][] |

| Storage Temperature | Powder: -20°C for up to 3 years. In solution: -80°C for up to 6 months, -20°C for up to 1 month.[5] | [5] |

Safety and Handling

This compound, like its non-deuterated counterpart, is a potent synthetic estrogen and must be handled with appropriate precautions to minimize exposure.

Hazard Identification

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H350: May cause cancer.

-

H360: May damage fertility or the unborn child.

-

H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is required. All handling of the solid form should be conducted in a chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. It is advisable to double-glove.

-

Skin and Body Protection: A lab coat or a disposable suit should be worn to prevent skin contact.

Handling and Storage

-

Handling: Avoid creating dust. Weighing and other manipulations of the solid material should be performed in a designated area, such as a chemical fume hood. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refer to the temperatures specified in Table 1.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

All waste materials contaminated with this compound, including unused compound, contaminated labware, and PPE, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Incineration by a licensed facility is the preferred method of disposal.

Quantitative Data

Solubility

Table 2: Solubility of Ethynyl Estradiol

| Solvent | Solubility | Reference(s) |

| Ethanol | ~30 mg/mL (1 part in 6) | [3][][6] |

| DMSO | ~20 mg/mL | [6] |

| Dimethylformamide (DMF) | ~20 mg/mL | [6] |

| Water | 9.20 ± 0.09 mg/L at 25°C | [7] |

| 1:7 Ethanol:PBS (pH 7.2) | ~0.125 mg/mL | [6] |

Note: Data is for the non-deuterated Ethynyl Estradiol, but solubility of the deuterated form is expected to be very similar.

Toxicological Data

Table 3: Acute Toxicity of Ethynyl Estradiol

| Route | Species | LD₅₀ | Reference(s) |

| Oral | Rat | 960 mg/kg | [8] |

| Oral | Mouse | 950 mg/kg | [8] |

Note: Data is for the non-deuterated Ethynyl Estradiol.

Carcinogenicity and Reproductive Toxicity: Ethinyl estradiol is listed as a known human carcinogen by the National Toxicology Program.[9][10] It is also known to have reproductive toxicity, with the potential to impair fertility and harm the unborn child.[11]

Experimental Protocols

Quantification of Ethynyl Estradiol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the sensitive quantification of Ethynyl Estradiol in a biological matrix.[2][12]

4.1.1 Materials

-

Ethynyl Estradiol (for calibration standards)

-

This compound (Internal Standard, IS)

-

Human K₂-EDTA plasma

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Tert-butyl methyl ether (TBME)

-

Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX)

-

LC-MS/MS system with a C18 column

4.1.2 Preparation of Stock and Working Solutions

-

Stock Solutions (400 µg/mL):

-

Accurately weigh ~2 mg of Ethynyl Estradiol and dissolve in methanol to a final volume of 5 mL.

-

Accurately weigh ~2 mg of this compound and dissolve in methanol to a final volume of 5 mL.

-

-

Intermediate and Spiking Solutions:

-

Prepare serial dilutions of the Ethynyl Estradiol stock solution in a methanol:water (50:50) mixture to create calibration standards.

-

Prepare a working solution of this compound in methanol:water (50:50).

-

4.1.3 Sample Preparation (SPE followed by LLE)

-

To 500 µL of plasma, add 50 µL of the this compound internal standard working solution. For calibration standards, add the appropriate concentration of the Ethynyl Estradiol spiking solution.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash the cartridge with water/methanol mixtures (e.g., 95:5 v/v, then 80:20 v/v).

-

Elute the analytes with methanol.

-

-

Liquid-Liquid Extraction (LLE):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue and perform a liquid-liquid extraction with TBME.

-

Evaporate the organic layer to dryness.

-

-

Reconstitution: Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

4.1.4 LC-MS/MS Conditions

-

Column: C18, 50 mm x 3.0 mm, 1.8 µm

-

Mobile Phase: Acetonitrile and 2 mM Ammonium Formate buffer (80:20 v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for both Ethynyl Estradiol and this compound.

Caption: Workflow for LC-MS/MS quantification of Ethynyl Estradiol.

In Vitro Estrogen Receptor Competitive Binding Assay

This protocol provides a framework for assessing the binding affinity of test compounds to the estrogen receptor, using this compound as a potential competitor or for method validation.[13][14][15]

4.2.1 Materials

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-Estradiol (radioligand)

-

This compound (or other test compounds)

-

Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

4.2.2 Assay Protocol

-

Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

-

In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-Estradiol, and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Elute the bound radioactivity from the HAP pellet and transfer to scintillation vials.

-

Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate the percent specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of the radioligand).

Caption: Workflow for the estrogen receptor competitive binding assay.

Signaling Pathway

Ethynyl Estradiol exerts its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This leads to two main signaling pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that involves rapid, membrane-initiated signaling cascades.

Caption: Simplified estrogen receptor signaling pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. health.state.mn.us [health.state.mn.us]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Ethinyl Estradiol in Human Plasma using LC-MS/MS with Ethynyl Estradiol-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethinyl Estradiol (EE) is a potent, orally bioactive synthetic estrogen widely used in pharmaceutical formulations, most notably in combined oral contraceptives and hormone replacement therapies. Given its low dosage levels and correspondingly low circulating plasma concentrations, a highly sensitive and robust analytical method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Ethinyl Estradiol in human plasma. The method employs a stable isotope-labeled internal standard, Ethynyl Estradiol-d4 (EE-d4), to ensure high precision and accuracy. A key feature of this protocol is the derivatization of EE with dansyl chloride, which significantly enhances ionization efficiency and allows for quantification at the picogram-per-milliliter (pg/mL) level.[1][2][3]

Experimental Workflow

The overall analytical workflow consists of several key stages: sample preparation involving protein precipitation and solid-phase extraction, derivatization to enhance sensitivity, chromatographic separation via Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by a triple quadrupole mass spectrometer.

Caption: Experimental workflow for Ethinyl Estradiol quantification.

Materials and Methods

Reagents and Materials

-

Ethinyl Estradiol (EE) and this compound (EE-d4) reference standards

-

Human plasma (K2-EDTA)

-

Methanol, Acetonitrile (HPLC or LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic Acid, Ammonium Formate

-

Dansyl Chloride

-

Sodium Bicarbonate, Acetone

-

Solid-Phase Extraction (SPE) cartridges (e.g., SOLA SCX, Oasis MCX)[2][4]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of EE and EE-d4 in methanol.[3]

-

Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to prepare intermediate and working standard solutions for constructing the calibration curve and quality control (QC) samples.[3]

Sample Preparation Protocol

This protocol is a composite based on common procedures involving SPE and derivatization.[2][5]

-

Aliquoting: To 500 µL of human plasma in a polypropylene tube, add 25 µL of the EE-d4 internal standard working solution.

-

Pre-treatment: Add 500 µL of 5 mM ammonium formate (pH 4.5) and vortex.[2]

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., SOLA SCX 10 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[2]

-

Loading: Load the entire pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water to remove interferences.[5]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Dry the eluate under a gentle stream of nitrogen at 50°C.[2]

-

Derivatization:

-

Final Reconstitution: After cooling, the sample is ready for injection. Alternatively, a post-derivatization clean-up or reconstitution in the initial mobile phase can be performed.

LC-MS/MS Method Parameters

The following tables summarize the optimized conditions for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

| Parameter | Setting |

| LC System | UHPLC System (e.g., Shimadzu Nexera, Waters ACQUITY)[4][6] |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)[6][7] |

| Column Temperature | 40°C - 45°C[4][7] |

| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Formate[6][8] |

| Mobile Phase B | Acetonitrile or Methanol[6][9] |

| Flow Rate | 0.25 - 0.40 mL/min[7] |

| Elution Mode | Isocratic (e.g., 80% B) or Gradient[1][7] |

| Injection Volume | 10 µL |

| Total Run Time | 4 - 6 minutes[4][6] |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500, Waters Xevo TQ-S)[4][6] |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive Ion Mode[2][9] |

| Ion Source Temp. | 500°C - 550°C[2][9] |

| Capillary Voltage | 3500 V[2] |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |

| Dansyl-EE | 530.2 | 171.1 | 200 | 49 V[9] |

| Dansyl-EE-d4 | 534.2 | 171.1 | 200 | 49 V[7][9] |

Quantitative Performance

The method demonstrates excellent linearity and sensitivity, suitable for clinical research.

Table 4: Method Validation Summary

| Parameter | Result |

| Linear Range | 1.0 - 500 pg/mL[1][3] |

| Correlation Coefficient (r²) | > 0.995[7] |

| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 pg/mL[3][4][8] |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Mean Extraction Recovery | 85% - 105%[6] |

Ethinyl Estradiol Signaling Pathway